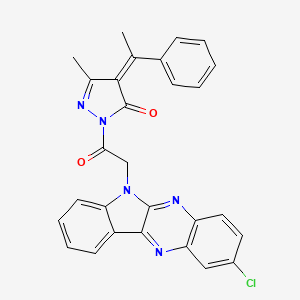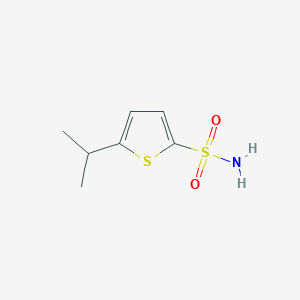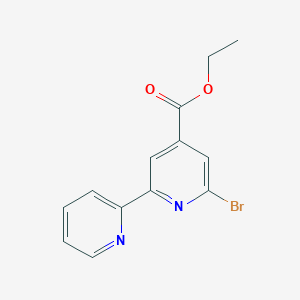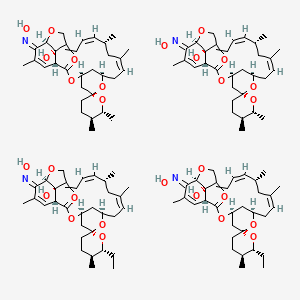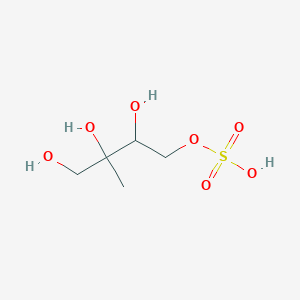
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate is an organic compound characterized by the presence of three hydroxyl groups, a methyl group, and a sulfate group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trihydroxy-3-methylbutylhydrogensulfate typically involves multi-step organic reactions. One common method includes the hydroxylation of 3-methylbutanol followed by sulfation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The sulfate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methylbutanal, while reduction could produce 3-methylbutanol.
Scientific Research Applications
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals, cosmetics, and specialty chemicals.
Mechanism of Action
The mechanism by which 2,3,4-Trihydroxy-3-methylbutylhydrogensulfate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding, influencing enzyme activity and cellular processes. The sulfate group can enhance the compound’s solubility and reactivity, facilitating its role in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trihydroxybutanal: Similar in structure but lacks the methyl group and sulfate group.
2,3,4-Trihydroxybenzoic acid: Contains a benzene ring instead of a butyl chain.
2,4,6-Trihydroxy-3-geranyl acetophenone: Contains a geranyl group and acetophenone moiety.
Uniqueness
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate is unique due to the combination of its hydroxyl, methyl, and sulfate groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and functionality in various scientific and industrial contexts.
Properties
Molecular Formula |
C5H12O7S |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
(2,3,4-trihydroxy-3-methylbutyl) hydrogen sulfate |
InChI |
InChI=1S/C5H12O7S/c1-5(8,3-6)4(7)2-12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
QFZSOLSBEOPMKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C(COS(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


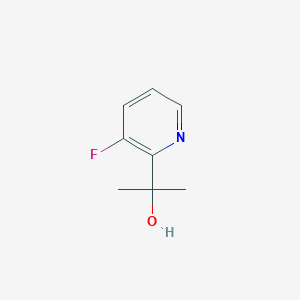
![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
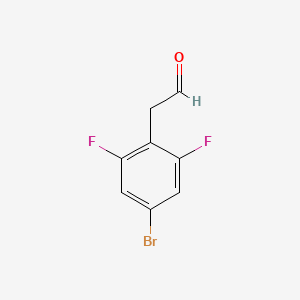
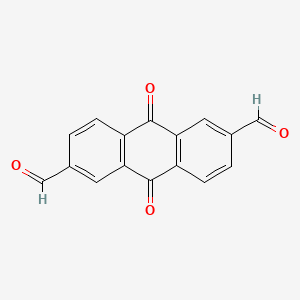
![2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13129840.png)
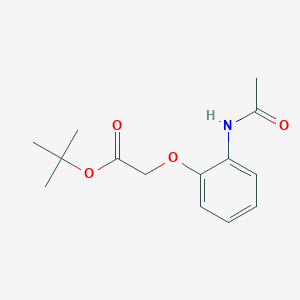
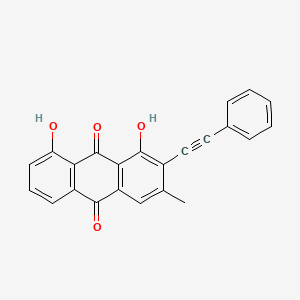
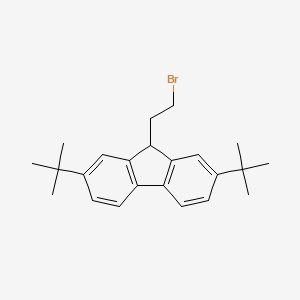
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)
